4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group and an N-isopropyl carboxamide moiety. Piperazine derivatives are widely studied for their pharmacological versatility, including CNS activity and antimicrobial properties . Structural conformation analysis (e.g., chair vs. boat) and substituent effects are critical to understanding its behavior relative to analogs.
Properties
IUPAC Name |
4-(2-hydroxy-2-thiophen-2-ylethyl)-N-propan-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOWNVGPTJLDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Protection and Alkylation
The synthesis begins with tert-butyl piperazine-1-carboxylate (Boc-piperazine), a common intermediate in heterocyclic chemistry. Reacting Boc-piperazine with 2-(thiophen-2-yl)oxirane in tetrahydrofuran (THF) at 60–85°C for 8–24 hours yields 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-piperazine-1-carboxylic acid tert-butyl ester. Epoxide ring-opening by the secondary amine of piperazine proceeds via nucleophilic attack, with the Boc group preventing over-alkylation.
Key conditions :
Boc Deprotection and Carboxamide Formation
Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) liberates the free piperazine intermediate. Subsequent reaction with isopropyl isocyanate in the presence of N,N-diisopropylethylamine (DIPEA) forms the carboxamide.
Optimization note :
- Excess isocyanate (1.2 equiv) ensures complete conversion.
- Reaction monitoring via thin-layer chromatography (TLC) prevents over-reaction.
Alternative Methods via Carboxamide Formation
Preemptive Carboxamide Synthesis
An alternative route involves reacting piperazine with isopropyl isocyanate in ethyl acetate to directly form N-isopropylpiperazine-1-carboxamide. Subsequent alkylation with 2-bromo-1-(thiophen-2-yl)ethanol in dimethylformamide (DMF) at 50°C installs the hydroxyethyl-thiophene group.
Challenges :
- Regioselectivity: The secondary amine of piperazine may react competitively, necessitating stoichiometric control.
- Byproducts: Bromide elimination can occur, requiring low-temperature conditions (0–5°C).
Key Reagents and Reaction Conditions
Solvent Systems
Catalysts and Bases
- DIPEA : Neutralizes HCl during isocyanate reactions.
- Tertiary amines (e.g., TEA) : Facilitate sulfonylation in side-chain activation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Challenges and Optimization
Regioselectivity in Piperazine Functionalization
The unsymmetrical substitution pattern demands precise control:
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements:
*Note: While direct crystallographic data for the target compound is absent, piperazine rings in analogs (e.g., ) adopt chair conformations, suggesting a similar trend .
Physicochemical and Pharmacological Implications
- Hydrogen Bonding: The hydroxyethyl group in the target compound may improve solubility and receptor binding compared to non-polar substituents (e.g., ethyl in ) .
- Lipophilicity : The isopropyl carboxamide likely increases logP relative to polar groups (e.g., 4-chlorophenyl in ) but reduces it compared to trifluoromethylphenyl (Compound 18) .
- Electronic Effects : Thiophene’s aromaticity contrasts with thiazole (), altering π-π stacking and metabolic stability .
Biological Activity
4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide, often referred to as a derivative of piperazine, has garnered attention due to its potential biological activities. This compound features a thiophene ring and a hydroxyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O2S. The presence of the thiophene moiety is significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds related to piperazine derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Many piperazine derivatives have shown promising antioxidant properties, which are vital in combating oxidative stress-related diseases.
- Antimicrobial Effects : Some studies suggest that these compounds may possess antibacterial and antifungal activities.
- Neurological Implications : Piperazine derivatives have been explored for their potential in treating neurological disorders due to their interactions with neurotransmitter systems.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition can lead to applications in dermatology for hyperpigmentation treatment.
- Receptor Modulation : Compounds with piperazine structures often interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), suggesting potential applications in psychiatry and neurology.
- Radical Scavenging : The antioxidant properties may stem from the ability of the thiophene ring to stabilize free radicals, thus preventing cellular damage.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of various piperazine derivatives, reporting that compounds similar to 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine exhibited significant radical scavenging activity (EC50 values ranging from 9.0 μM to 13.0 μM) .
- Tyrosinase Inhibition : In vitro assays demonstrated that certain piperazine derivatives inhibited tyrosinase activity effectively, with IC50 values indicating strong inhibitory potential compared to standard inhibitors like kojic acid .
- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects in animal models of Parkinson's disease, where modulation of dopaminergic pathways was observed .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
